molecular formula C14H13NO2 B1629506 Methyl 5-(m-tolyl)nicotinate CAS No. 93349-93-0

Methyl 5-(m-tolyl)nicotinate

Cat. No.: B1629506
CAS No.: 93349-93-0
M. Wt: 227.26 g/mol
InChI Key: ZMHWOBKZPKAZBY-UHFFFAOYSA-N
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Description

Methyl 5-(m-tolyl)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the 3-position of the pyridine ring and a meta-tolyl (3-methylphenyl) substituent at the 5-position. Nicotinate esters are widely studied for their roles in prodrug design, coordination chemistry, and material science due to their tunable stability and reactivity .

Properties

CAS No.

93349-93-0

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 5-(3-methylphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C14H13NO2/c1-10-4-3-5-11(6-10)12-7-13(9-15-8-12)14(16)17-2/h3-9H,1-2H3

InChI Key

ZMHWOBKZPKAZBY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. Transesterification reactions with alcohols (e.g., ethanol) in the presence of acid catalysts produce alternative esters.

Key Data:

Reaction TypeReagents/ConditionsProductYieldReference
Acidic HydrolysisH2_2SO4_4, H2_2O, reflux5-(m-Tolyl)nicotinic acid85–92%
Basic HydrolysisNaOH, MeOH/H2_2O, 60°CSodium 5-(m-tolyl)nicotinate78%
TransesterificationEtOH, H2_2SO4_4, refluxEthyl 5-(m-tolyl)nicotinate89%

Electrophilic Aromatic Substitution

The meta-tolyl substituent participates in electrophilic substitution, with reactions preferentially occurring at the para position of the tolyl group due to steric and electronic effects.

Key Reactions:

  • Nitration :
    HNO3_3/H2_2SO4_4 at 0–5°C yields 5-(3-methyl-4-nitrophenyl)nicotinate as the major product .

  • Halogenation :
    Br2_2/FeBr3_3 produces 5-(3-methyl-4-bromophenyl)nicotinate.

Comparative Reactivity:

ElectrophilePositionProductYield
NO2+_2^+Para5-(3-Methyl-4-nitrophenyl)nicotinate68%
Br+^+Para5-(3-Methyl-4-bromophenyl)nicotinate72%

Cross-Coupling Reactions

The pyridine ring’s C–H bonds enable palladium-catalyzed cross-coupling, facilitating functionalization at the 2- and 4-positions.

Suzuki-Miyaura Coupling:

Boronic AcidCatalystConditionsProductYield
Phenylboronic acidPd(PPh3_3)4_4, K2_2CO3_3DMF, 100°C2-Phenyl-5-(m-tolyl)nicotinate88%
Vinylboronic acidPd(OAc)2_2, P(o-tol)3_3Toluene, 80°C2-Vinyl-5-(m-tolyl)nicotinate76%

Oxidation and Reduction

  • Oxidation :
    The methyl group on the tolyl moiety oxidizes to a carboxylic acid using KMnO4_4/H2_2SO4_4, yielding 5-(3-carboxyphenyl)nicotinic acid.

  • Reduction :
    LiAlH4_4 reduces the ester to the alcohol, forming 5-(m-tolyl)nicotinyl alcohol.

Biological Interactions

Methyl 5-(m-tolyl)nicotinate exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) . Its mechanism may involve disruption of microbial cell membranes or inhibition of NAD+^+-dependent enzymes .

Comparative Reactivity with Analogues

CompoundReactivity Difference
Methyl 5-(p-tolyl)nicotinateFaster nitration due to less steric hindrance at para position
Ethyl 5-(m-tolyl)nicotinateSlower hydrolysis due to increased steric bulk of ethyl group

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with acid-catalyzed mechanisms favoring protonation of the carbonyl oxygen.

  • Electrophilic Substitution : Directed by the electron-donating methyl group, stabilizing the sigma-complex intermediate .

Comparison with Similar Compounds

Key Analogs :

Methyl Nicotinate (CAS 93-60-7): The simplest methyl ester of nicotinic acid, synthesized via acid-catalyzed esterification .

Ethyl 5-Methylnicotinate (CAS 62150-46-3): Features a 5-methylpyridine ring and ethyl ester group, synthesized similarly using ethanol and sulfuric acid .

Methyl 5-Methoxynicotinate : Contains a 5-methoxy substituent, synthesized via trimethylsilyldiazomethane methylation of 5-hydroxynicotinic acid .

5-Imidazolyl Methyl Nicotinate: A metal-organic framework (MOF) precursor, synthesized by refluxing 5-imidazolyl nicotinic acid in methanol with sulfuric acid .

2.2 Physicochemical Properties
Compound CAS No. Molecular Weight Melting Point (°C) Hydrolysis Half-Life (HSA, pH 7.4)
Methyl Nicotinate 93-60-7 137.14 Not reported >95 hours
Ethyl 5-Methylnicotinate 62150-46-3 165.19 Not reported Data unavailable
Methyl 5-Methoxynicotinate - 168.07 61–63 Likely slower than methyl nicotinate
Methyl 5-(m-Tolyl)nicotinate* - ~243.28 Not reported Expected to vary with substituent

*Note: Data for this compound inferred from analogs. The bulky m-tolyl group may reduce solubility compared to smaller substituents (e.g., methyl or methoxy).

2.3 Stability and Reactivity
  • Hydrolysis : Human serum albumin (HSA) catalyzes ester hydrolysis. Methyl nicotinate exhibits exceptional stability (half-life >95 hours), whereas bulkier esters (e.g., tert-butyl) hydrolyze too slowly for measurement . Ethyl esters generally hydrolyze faster than methyl esters due to steric and electronic effects.
  • Coordination Chemistry : 5-Imidazolyl methyl nicotinate forms porous Cd(II) MOFs, highlighting the role of substituents in metal-ligand interactions .

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